

# Technical Guide: Safety, Handling, and Experimental Integrity of Ac-Leu-NHMe

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## Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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## Executive Summary & Chemical Identity

**Ac-Leu-NHMe** is a "blocked" dipeptide model system, chemically distinct from its pharmaceutical analog N-Acetyl-L-Leucine (Tanganil).[1][2] By capping the N-terminus with an acetyl group and the C-terminus with a methylamide group, this molecule eliminates zwitterionic effects (charge interference).[1][2]

This structural neutrality makes **Ac-Leu-NHMe** the "hydrogen atom" of protein conformational studies.[1][2] It is primarily used to benchmark force fields in computational chemistry and to study peptide backbone dynamics (

and

torsion angles) via IR, Raman, and NMR spectroscopy.

Crucial Distinction: Do not confuse with N-Acetyl-L-Leucine (CAS 1188-21-2).[1][2] While the latter is a vertigo medication, **Ac-Leu-NHMe** is a research-grade spectroscopic probe.[1][2]

## Physicochemical Profile[1][5][6][7][8]

Property	Specification	Experimental Significance
Molecular Formula		Model for aliphatic hydrophobic residues.[1][2]
Molecular Weight	186.25 g/mol	Low MW facilitates rapid tumbling in NMR.[2]
Physical State	White Crystalline Powder	Hygroscopic; requires desiccation.[2][3]
Solubility	High: DMSO, Methanol, Water Low: Hexane, CCl4	Solvation shell studies (e.g., DMSO vs. Water).
Melting Point	165–167 °C	Indicator of crystalline purity.[2]

## Risk Assessment & Toxicology (GHS Standards)

As a specialized research chemical, **Ac-Leu-NHMe** lacks the extensive toxicological datasets of industrial chemicals.[1][2] Therefore, the Precautionary Principle applies: Treat as a potential irritant and sensitizer.

### Hazard Identification

- Signal Word:WARNING (Default for uncharacterized peptides).
- Primary Routes of Entry: Inhalation of dust, Dermal absorption.
- Target Organs: Respiratory system, mucous membranes.[4]

### Toxicology Insights (Structure-Activity Relationship)

While acute toxicity is likely low (LD50 > 2000 mg/kg estimated based on Leucine analogs), the methylation of the amide bond increases lipophilicity compared to free amino acids.[2]

- Risk: Enhanced cell membrane permeability compared to free Leucine.[2]
- Sensitization: Peptides can act as haptens, potentially triggering immune responses upon repeated inhalation.

## Emergency Response Protocol

- Eye Contact: Flush with saline for 15 minutes.[2] Do not use neutralization agents.[2]
- Skin Contact: Wash with soap and water.[2][5] Do not use ethanol (increases transdermal absorption of the hydrophobic peptide).[2]
- Spill Cleanup: Dampen with water to prevent dust generation before sweeping.[2]

## Operational Handling & Sample Integrity

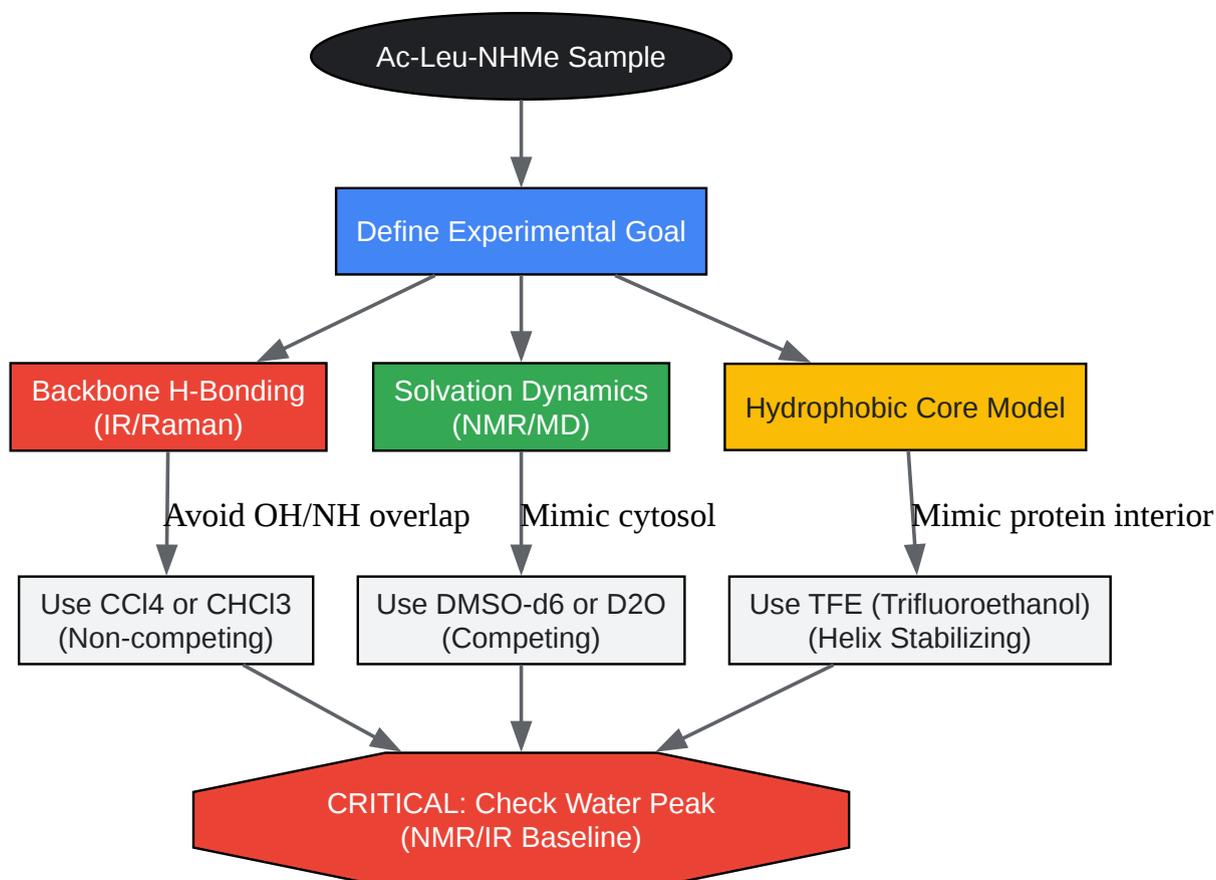
The primary "safety" risk with **Ac-Leu-NHMe** is not biological toxicity, but experimental failure due to moisture contamination.[1][2] The amide bonds are avid hydrogen bond acceptors; atmospheric water will distort IR amide I/II bands and broaden NMR peaks.

## The "Dry Chain" Protocol

- Storage: -20°C in a sealed container with desiccant (Silica gel or ).
- Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the sample.

## Solubilization Workflow (DOT Visualization)

The following diagram outlines the decision logic for solvent selection based on the experimental goal (Conformational Analysis).



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Figure 1: Solvent selection logic for **Ac-Leu-NHMe** spectroscopy. Selecting the wrong solvent will obscure the amide signals critical for determining Ramachandran angles.

## Experimental Methodology: Spectroscopic Preparation

To ensure Trustworthiness and Self-Validation of data, follow this preparation standard.

### Deuterated Solvent Preparation (NMR)

- Glassware: Oven-dry NMR tubes at 100°C for 2 hours.
- Solvent: Use 99.9% D-enriched solvents (DMSO-

or

) from single-use ampoules to minimize water signals (

).[1][2]

- Concentration: Prepare 5–10 mM solutions. Higher concentrations may induce aggregation, leading to intermolecular H-bonding that mimics secondary structure artifacts.[1][2]

- Validation: Run a 1D

-NMR.

- Pass: Amide protons (

) appear as sharp doublets/singlets (solvent dependent).[2]

- Fail: Broadened

signals indicate proton exchange with adventitious water.[2]

## Conformational Analysis (The "Why")

**Ac-Leu-NHMe** exists in an equilibrium of conformers defined by

(N-C

) and

(C

-C') angles.[1][2]

- Conformation (Extended): Dominant in non-polar solvents (

).[2] Characterized by an intramolecular H-bond between

and

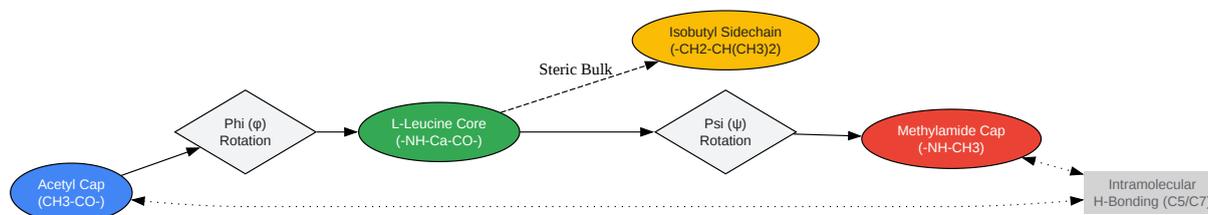
.[1][2]

- Conformation (Gamma-turn): Stabilized by a 7-membered ring H-bond (

to

).[1][2]

Visualizing the Molecular System:



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Figure 2: Structural connectivity of **Ac-Leu-NHMe** highlighting the rotatable torsion angles ( ) that define its utility as a folding model.[1][2]

## References & Authoritative Sources

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